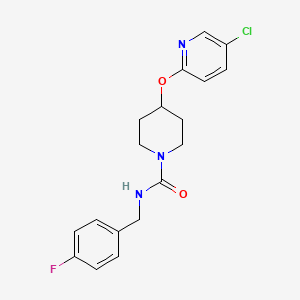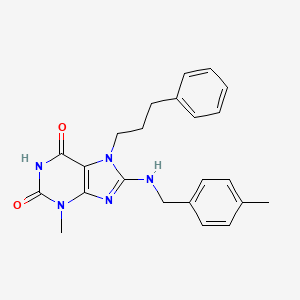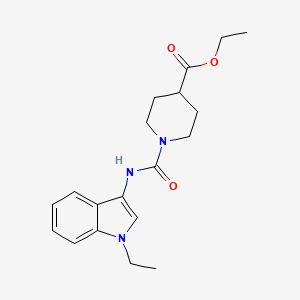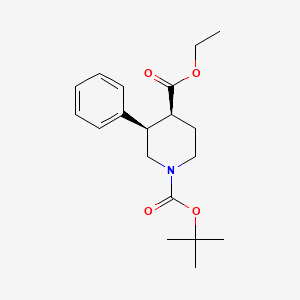
4-((5-chloropyridin-2-yl)oxy)-N-(4-fluorobenzyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((5-chloropyridin-2-yl)oxy)-N-(4-fluorobenzyl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as JNJ-17216498, and it belongs to the class of piperidine carboxamide derivatives.
Mecanismo De Acción
The mechanism of action of 4-((5-chloropyridin-2-yl)oxy)-N-(4-fluorobenzyl)piperidine-1-carboxamide involves its binding to the NOP receptor, which results in the inhibition of the receptor signaling pathway. This leads to the modulation of pain, anxiety, and depression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to have potent analgesic, anxiolytic, and antidepressant effects in various animal models. It has also been found to be effective in reducing the withdrawal symptoms associated with opioid addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-((5-chloropyridin-2-yl)oxy)-N-(4-fluorobenzyl)piperidine-1-carboxamide in lab experiments include its high potency and selectivity for the NOP receptor, which makes it an ideal tool for studying the role of this receptor in various physiological and pathological conditions. The limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the research on 4-((5-chloropyridin-2-yl)oxy)-N-(4-fluorobenzyl)piperidine-1-carboxamide. These include:
1. Further studies to determine the safety and efficacy of this compound in humans.
2. Development of more potent and selective NOP receptor antagonists for the treatment of pain, anxiety, and depression.
3. Investigation of the potential use of this compound in the treatment of opioid addiction.
4. Studies to determine the role of the NOP receptor in various physiological and pathological conditions.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It has been found to be a potent and selective antagonist of the NOP receptor, which makes it an ideal tool for studying the role of this receptor in various physiological and pathological conditions. Further studies are needed to determine its safety and efficacy in humans and to develop more potent and selective NOP receptor antagonists for the treatment of pain, anxiety, and depression.
Métodos De Síntesis
The synthesis of 4-((5-chloropyridin-2-yl)oxy)-N-(4-fluorobenzyl)piperidine-1-carboxamide involves several steps. The first step involves the reaction of 5-chloro-2-hydroxypyridine with 4-fluorobenzylamine to form 5-chloro-2-(4-fluorobenzylamino) pyridine. This intermediate is then reacted with piperidine-1-carboxylic acid to form this compound.
Aplicaciones Científicas De Investigación
The compound 4-((5-chloropyridin-2-yl)oxy)-N-(4-fluorobenzyl)piperidine-1-carboxamide has been extensively studied for its potential applications in various fields of research. It has been found to be a potent and selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor, which is a G-protein-coupled receptor that is involved in the modulation of pain, anxiety, and depression.
Propiedades
IUPAC Name |
4-(5-chloropyridin-2-yl)oxy-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O2/c19-14-3-6-17(21-12-14)25-16-7-9-23(10-8-16)18(24)22-11-13-1-4-15(20)5-2-13/h1-6,12,16H,7-11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBKWZCSBBCIQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(5-chloro-2-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2899575.png)
![5-methyl-N-pyridin-3-yl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2899576.png)



![1-(3,4-Dimethylphenyl)-3-[2-(4-methylphenyl)-2-oxoethyl]sulfanylpyrazin-2-one](/img/structure/B2899583.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2899586.png)
![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide](/img/structure/B2899588.png)
![2-{imidazo[1,2-b]pyridazin-6-yloxy}-N,N-dimethylcyclopentan-1-amine](/img/structure/B2899589.png)
